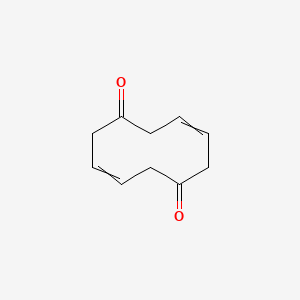
3,8-Cyclodecadiene-1,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Cyclodecadiene-1,6-dione is an organic compound with the molecular formula C10H12O2 It is a cyclic diketone with two double bonds located at the 3rd and 8th positions of the decane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Cyclodecadiene-1,6-dione typically involves the cyclization of appropriate precursors. One common method involves the silver ion-promoted hydrolysis and methanolysis of the bis-dibromocarbene adduct of cis,cis-cycloocta-1,5-diene. This reaction yields 3,8-dihydroxy- and 3,8-dimethoxycyclodeca-1,6-diynes, which can be further converted into this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,8-Cyclodecadiene-1,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups into alcohols or other reduced forms.
Substitution: The double bonds in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogens (e.g., bromine, chlorine) and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted cyclodecadiene derivatives.
Scientific Research Applications
3,8-Cyclodecadiene-1,6-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,8-Cyclodecadiene-1,6-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s diketone groups and double bonds allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. detailed studies on its specific molecular targets and pathways are still needed to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Cyclodeca-1,6-diene-3,8-diol: A related compound with hydroxyl groups instead of ketone groups.
Cyclodeca-1,6-diene-3,8-dimethoxy: A derivative with methoxy groups.
Uniqueness
3,8-Cyclodecadiene-1,6-dione is unique due to its diketone structure and the presence of double bonds at specific positions. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
53578-22-6 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
cyclodeca-3,8-diene-1,6-dione |
InChI |
InChI=1S/C10H12O2/c11-9-5-1-2-6-10(12)8-4-3-7-9/h1-4H,5-8H2 |
InChI Key |
SEBFSLGGWSYNLH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(=O)CC=CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


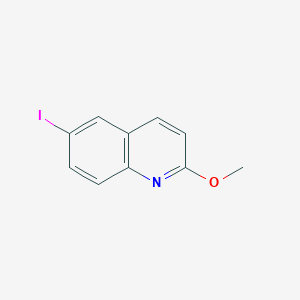
![2-{2-[4-(2-Methylpropyl)phenyl]propanamido}benzoic acid](/img/structure/B13945445.png)
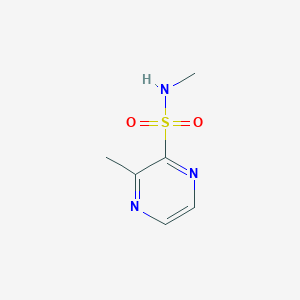
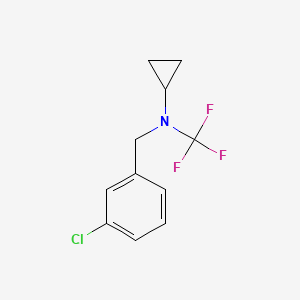
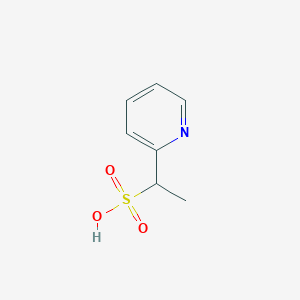
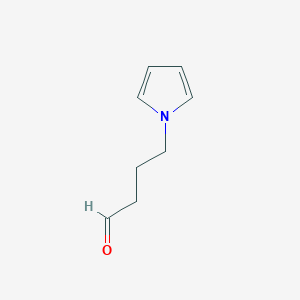
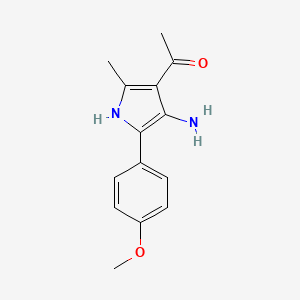

![6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine](/img/structure/B13945494.png)
![1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]-](/img/structure/B13945495.png)




